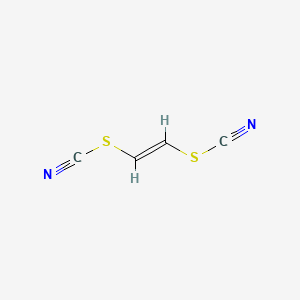
Vinylene bisthiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylene bisthiocyanate can be synthesized through the reaction of vinylene carbonate with thiocyanate salts under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Vinylene carbonate and thiocyanate salts.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: The reaction is carried out at a controlled temperature, typically around 60-80°C, to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Vinylene bisthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Vinylene bisthiocyanate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of vinylene bisthiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes this compound a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Vinylene Carbonate: A related compound with a similar vinylene group but different functional groups.
Thienylene Vinylene Oligomers: Compounds with thiophene rings attached to a vinylene group, used in the synthesis of conductive polymers.
Uniqueness: Vinylene bisthiocyanate is unique due to the presence of two thiocyanate groups, which confer distinct reactivity and properties compared to other vinylene derivatives. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
14150-71-1 |
|---|---|
Molecular Formula |
C4H2N2S2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[(E)-2-thiocyanatoethenyl] thiocyanate |
InChI |
InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+ |
InChI Key |
MNCUCCJMXIWMJJ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/SC#N)\SC#N |
Canonical SMILES |
C(=CSC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















